molecular formula C22H21N5S2 B11495117 7-(4-methylpiperazin-1-yl)-3,5-diphenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

7-(4-methylpiperazin-1-yl)-3,5-diphenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

Cat. No.: B11495117
M. Wt: 419.6 g/mol
InChI Key: WKQVGRMXBJMGQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-METHYLPIPERAZIN-1-YL)-3,5-DIPHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the thiazolopyrimidine family, known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-METHYLPIPERAZIN-1-YL)-3,5-DIPHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminothiazole with benzaldehyde derivatives under acidic conditions to form the thiazole ring. This is followed by cyclization with appropriate reagents to form the pyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

7-(4-METHYLPIPERAZIN-1-YL)-3,5-DIPHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role in modulating biological pathways and interactions with biomolecules.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-(4-METHYLPIPERAZIN-1-YL)-3,5-DIPHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C22H21N5S2

Molecular Weight

419.6 g/mol

IUPAC Name

7-(4-methylpiperazin-1-yl)-3,5-diphenyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione

InChI

InChI=1S/C22H21N5S2/c1-25-12-14-26(15-13-25)20-18-21(24-19(23-20)16-8-4-2-5-9-16)27(22(28)29-18)17-10-6-3-7-11-17/h2-11H,12-15H2,1H3

InChI Key

WKQVGRMXBJMGQP-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC(=NC3=C2SC(=S)N3C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.